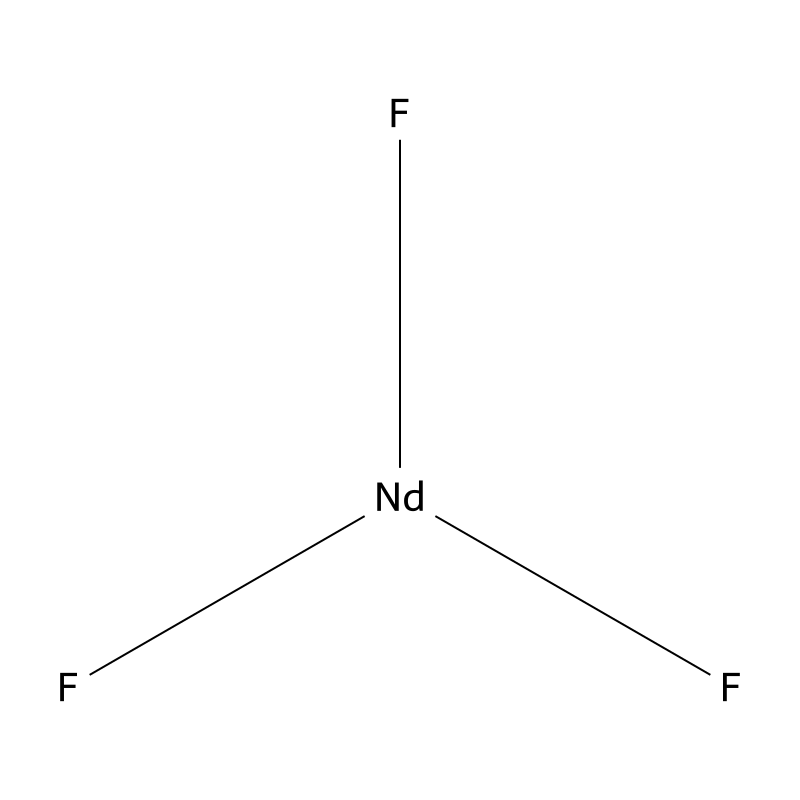Neodymium fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Optical Materials
Laser Development
Neodymium fluoride plays a crucial role in developing neodymium-doped lasers . These lasers emit light in the near-infrared region (around 1060 nm) and find applications in various scientific areas, including:
Optical Fiber Communication
Neodymium fluoride is being explored for developing fluoride-based optical fibers . These fibers offer potential advantages over traditional silica-based fibers, such as:
- Lower loss for transmission of light signals, especially in the mid-infrared region.
- Improved compatibility with certain optical devices.
Optical Lenses
Neodymium fluoride exhibits specific refractive properties, making it a potential candidate for specialized optical lenses . These lenses could be used in:
- Astronomical telescopes for improved image quality and transmission in specific wavelength ranges.
- High-precision optical instruments requiring specific refractive characteristics.
Magnetic Materials Research
Neodymium fluoride is also being investigated for its potential role in developing advanced magnetic materials . These materials could be used in:
- Magnetic sensors: Development of more sensitive and efficient magnetic field detectors for various applications, including medical imaging and environmental monitoring.
- Permanent magnets: Neodymium fluoride might contribute to the development of next-generation permanent magnets with improved properties like higher energy product and better temperature stability.
Neodymium fluoride is an inorganic compound with the chemical formula Neodymium(III) fluoride, represented as NdF₃. It appears as a purplish-pink solid and is characterized by its high melting point and low solubility in water. Neodymium fluoride is a member of the lanthanide series and is notable for its applications in various fields, including materials science and optics. The compound forms crystalline structures that can exhibit unique optical properties, making it useful in specialized applications such as laser technology and glass manufacturing .
Several synthesis methods for neodymium fluoride have been developed:
- Hydrofluoric Acid Method: This involves reacting neodymium oxide or neodymium nitrate with hydrofluoric acid, resulting in the precipitation of neodymium fluoride.
- Ammonium Fluoride Method: Ammonium fluorides can also be used as fluorinating agents to synthesize neodymium fluoride at lower temperatures, enhancing the yield and purity of the product .
- Oxalic Acid Method: A method involving oxalic acid to assist in the purification and synthesis of neodymium chloride prior to its conversion to neodymium fluoride has been reported .
These methods vary in complexity and efficiency, with some offering higher purity levels than others.
Neodymium fluoride is unique due to its specific optical properties that make it particularly suitable for laser applications, distinguishing it from other lanthanide fluorides which may serve different roles based on their chemical characteristics .
Interaction studies involving neodymium fluoride primarily focus on its behavior in molten salts and electrolytic processes. Research indicates that neodymium fluoride complexes can influence the electrochemical behavior of other materials within molten salt systems, impacting processes such as metal extraction and alloy production . Additionally, studies have explored its solubility and speciation under various conditions, providing insights into its interactions with other compounds in solution.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








